N-(5-ブロモ-2-ピリジニル)ブタンアミド

概要

説明

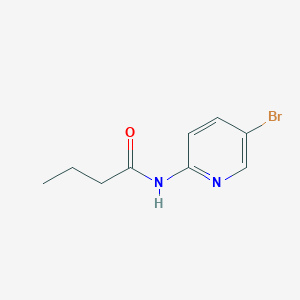

N-(5-bromo-2-pyridinyl)butanamide is an organic compound with the molecular formula C₉H₁₁BrN₂O. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a bromine atom at the 5-position of the pyridine ring.

科学的研究の応用

N-(5-bromo-2-pyridinyl)butanamide is utilized in various scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-pyridinyl)butanamide typically involves the bromination of 2-pyridine followed by an amidation reaction. One common method is to start with 2-pyridine, which is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting 5-bromo-2-pyridine is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form N-(5-bromo-2-pyridinyl)butanamide .

Industrial Production Methods

In an industrial setting, the production of N-(5-bromo-2-pyridinyl)butanamide may involve continuous flow processes to ensure high yield and purity. The bromination and amidation reactions can be optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and reaction time .

化学反応の分析

Types of Reactions

N-(5-bromo-2-pyridinyl)butanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

Reduction Reactions: The carbonyl group in the butanamide moiety can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed

Substitution Reactions: Formation of N-(5-azido-2-pyridinyl)butanamide or N-(5-thiocyanato-2-pyridinyl)butanamide.

Oxidation Reactions: Formation of N-(5-bromo-2-pyridinyl)butanamide N-oxide.

Reduction Reactions: Formation of N-(5-bromo-2-pyridinyl)butanol.

作用機序

The mechanism of action of N-(5-bromo-2-pyridinyl)butanamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyridine ring play crucial roles in its binding affinity to target proteins or enzymes. The compound may inhibit or activate certain biological pathways, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

類似化合物との比較

Similar Compounds

- N-(5-chloro-2-pyridinyl)butanamide

- N-(5-fluoro-2-pyridinyl)butanamide

- N-(5-iodo-2-pyridinyl)butanamide

Uniqueness

N-(5-bromo-2-pyridinyl)butanamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .

生物活性

N-(5-bromo-2-pyridinyl)butanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, including its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

N-(5-bromo-2-pyridinyl)butanamide has the molecular formula and a molecular weight of 270.17 g/mol. The presence of the bromine atom enhances its chemical reactivity and biological activity, making it a valuable compound in various research applications .

The biological activity of N-(5-bromo-2-pyridinyl)butanamide is primarily attributed to its interaction with specific molecular targets. The bromine atom and the pyridine ring significantly influence its binding affinity to proteins or enzymes involved in various biological pathways. This compound may function as an inhibitor or activator of these pathways, leading to diverse pharmacological effects .

Potential Mechanisms Include:

- Receptor Interaction : The compound may interact with neurotransmitter receptors, potentially influencing mood and anxiety levels.

- Gene Expression Modulation : The pyridine structure may affect nucleic acid interactions, modulating gene expression and protein synthesis pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or inhibition of essential enzymatic processes .

Antimicrobial Properties

N-(5-bromo-2-pyridinyl)butanamide has shown promising results in preliminary antimicrobial studies. Its efficacy against various bacterial strains indicates potential for development into therapeutic agents targeting infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.9 μg/mL |

| Escherichia coli | Not active at lower micromolar concentrations |

| Pseudomonas aeruginosa | TBD |

These findings suggest that while the compound is effective against certain Gram-positive bacteria, its activity against Gram-negative bacteria like E. coli is limited, possibly due to resistance mechanisms .

Anticancer Activity

Research indicates that N-(5-bromo-2-pyridinyl)butanamide may possess anticancer properties. Its structural characteristics allow it to engage with targets involved in cancer cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of N-(5-bromo-2-pyridinyl)butanamide, it is useful to compare it with structurally related compounds:

| Compound | Substituent | Biological Activity |

|---|---|---|

| N-(5-chloro-2-pyridinyl)butanamide | Chlorine | Moderate antibacterial activity |

| N-(5-fluoro-2-pyridinyl)butanamide | Fluorine | Lower anticancer efficacy |

| N-(5-iodo-2-pyridinyl)butanamide | Iodine | Enhanced binding affinity but higher toxicity |

The bromine substituent in N-(5-bromo-2-pyridinyl)butanamide confers distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This distinction is crucial for its potential applications in drug development .

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profile of N-(5-bromo-2-pyridinyl)butanamide:

- Antimicrobial Study : A recent investigation demonstrated that this compound exhibits significant antibacterial activity against Staphylococcus aureus while showing limited effectiveness against E. coli due to resistance mechanisms.

- Anticancer Research : In vitro studies revealed that N-(5-bromo-2-pyridinyl)butanamide can inhibit the growth of several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

- Mechanistic Studies : Ongoing research aims to clarify the specific molecular targets and pathways influenced by this compound, providing insights into its mechanism of action.

特性

IUPAC Name |

N-(5-bromopyridin-2-yl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-2-3-9(13)12-8-5-4-7(10)6-11-8/h4-6H,2-3H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUHGOJHYYRRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358066 | |

| Record name | N-(5-bromo-2-pyridinyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148612-12-8 | |

| Record name | N-(5-Bromo-2-pyridinyl)butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148612-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-bromo-2-pyridinyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。